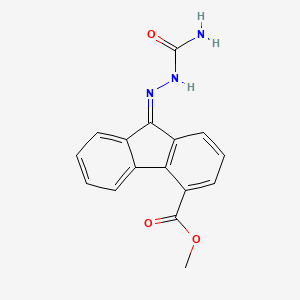

Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate

Description

Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate is a complex organic compound with a unique structure that includes a fluorene backbone

Properties

CAS No. |

303059-56-5 |

|---|---|

Molecular Formula |

C16H13N3O3 |

Molecular Weight |

295.29 g/mol |

IUPAC Name |

methyl (9Z)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate |

InChI |

InChI=1S/C16H13N3O3/c1-22-15(20)12-8-4-7-11-13(12)9-5-2-3-6-10(9)14(11)18-19-16(17)21/h2-8H,1H3,(H3,17,19,21)/b18-14- |

InChI Key |

TZSOUZFSFGBUOB-JXAWBTAJSA-N |

Isomeric SMILES |

COC(=O)C1=CC=CC\2=C1C3=CC=CC=C3/C2=N/NC(=O)N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NNC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate typically involves the reaction of fluorene derivatives with hydrazine and methylating agents. One common method includes the reaction of 9H-fluorene-4-carboxylic acid with hydrazine hydrate to form the hydrazone intermediate, which is then methylated using methyl iodide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorene ring or the hydrazone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under various conditions, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action for Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

9-Methyl-9H-fluorene: A simpler derivative with similar structural features.

9-Methyl-β-carboline: Another compound with a similar backbone but different functional groups.

Uniqueness

Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for .

Biological Activity

Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate (CAS Number: 303059-56-5) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H13N3O3

- Molecular Weight : 295.29 g/mol

- IUPAC Name : this compound

- CAS Registry Number : 303059-56-5

Synthesis

The synthesis of this compound typically involves the reaction of fluorene derivatives with hydrazine and carbonyl compounds. This process allows for the introduction of the hydrazono group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various hydrazone derivatives, including this compound. The compound has shown significant antibacterial and antifungal activities against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Significant antifungal activity |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

| Cell Line | IC50 Value (µg/mL) | Effect | Reference |

|---|---|---|---|

| A549 (Lung cancer) | 25.7 | Moderate cytotoxicity | |

| HEP2 (Laryngeal carcinoma) | 5.9 | High cytotoxicity |

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival, particularly in cancer cells.

- Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death in tumor cells.

- Antioxidant Properties : Some studies suggest that it may possess antioxidant activity, helping to mitigate oxidative stress in cells.

Study on Antibacterial Activity

A study conducted by Kumar et al. evaluated a series of hydrazone derivatives, including this compound, for their antibacterial efficacy against common bacterial strains. The results indicated that this compound exhibited a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Research on Anticancer Effects

In another significant study, researchers assessed the anticancer effects of this compound on various cancer cell lines. The findings revealed that it effectively reduced cell viability in A549 and HEP2 cells, indicating its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.